molecular formula C11H15N3O2 B11641496 N-(propan-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide

N-(propan-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide

Cat. No.: B11641496
M. Wt: 221.26 g/mol
InChI Key: PQHRCTCAIRXTOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(PROPAN-2-YL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE is a synthetic organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of an ethanediamide backbone with various substituents. The compound’s structure includes a pyridine ring, which is known for its aromatic properties and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(PROPAN-2-YL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE typically involves the reaction of a pyridine derivative with an ethanediamide precursor. Common synthetic routes may include:

    Amidation Reaction: Reacting a pyridine carboxylic acid with an ethanediamine derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Reductive Amination: Combining a pyridine aldehyde with an ethanediamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and automated synthesis systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(PROPAN-2-YL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to form corresponding amines.

    Substitution: The ethanediamide backbone can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Secondary or tertiary amines

    Substitution: Substituted ethanediamides

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(PROPAN-2-YL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. The pyridine ring can bind to enzymes or receptors, modulating their activity. The ethanediamide backbone may facilitate binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(PROPAN-2-YL)-N’-[(PYRIDIN-2-YL)METHYL]ETHANEDIAMIDE
  • N-(PROPAN-2-YL)-N’-[(PYRIDIN-4-YL)METHYL]ETHANEDIAMIDE

Uniqueness

N-(PROPAN-2-YL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE is unique due to the position of the pyridine ring, which can influence its binding affinity and specificity for biological targets. The isopropyl group also contributes to its distinct chemical properties, affecting its solubility and reactivity.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

N'-propan-2-yl-N-(pyridin-3-ylmethyl)oxamide

InChI

InChI=1S/C11H15N3O2/c1-8(2)14-11(16)10(15)13-7-9-4-3-5-12-6-9/h3-6,8H,7H2,1-2H3,(H,13,15)(H,14,16)

InChI Key

PQHRCTCAIRXTOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(=O)NCC1=CN=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.